2,5-Dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline (CAS 103015-84-5) is a highly specialized, heavily fluorinated aromatic amine that serves as the critical, structure-defining precursor for lufenuron, a leading benzoylphenylurea (BPU) chitin synthesis inhibitor [1]. The compound features a unique 2,5-dichloro substitution pattern flanking a bulky, highly lipophilic hexafluoropropoxy ether group. In industrial procurement, this specific aniline is sourced exclusively to transfer its extreme lipophilicity and steric profile into the final BPU pharmacophore, properties that are essential for the downstream active ingredient’s adipose tissue accumulation, veterinary pharmacokinetic profile, and long-lasting insecticidal efficacy [2].
Substituting this compound with simpler halogenated anilines, such as 2,5-dichloroaniline or 4-(trifluoromethoxy)aniline, fundamentally alters the pharmacokinetic and binding profile of the resulting active ingredient [1]. The hexafluoropropoxy moiety is not merely a leaving group; it is permanently incorporated into the final BPU structure. Replacing it with a shorter trifluoromethoxy group (as in triflumuron precursors) or a tetrafluoroethoxy group (as in hexaflumuron precursors) shifts the lipophilicity and alters the spatial orientation required for optimal binding to chitin synthase. Consequently, generic substitutions fail to reproduce the specific lipophilic depot effect required for systemic veterinary applications and result in inferior field efficacy against resistant agricultural pests like Spodoptera littoralis [2].
The structural contribution of 2,5-dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline to the final benzoylphenylurea molecule drives superior field efficacy compared to analogs lacking the hexafluoropropoxy group. In comparative bioassays against the cotton leafworm (Spodoptera littoralis), the derivative of this compound (lufenuron) demonstrated greater efficiency, faster kill rates on both 2nd and 4th larval instars, and higher overall mortality under field-laboratory conditions than triflumuron (derived from 4-(trifluoromethoxy)aniline) and flufenoxuron [1].
| Evidence Dimension | Downstream larval mortality and kill rate |
| Target Compound Data | Hexafluoropropoxy derivative (Lufenuron) shows the fastest kill rate and highest mortality |
| Comparator Or Baseline | Triflumuron (trifluoromethoxy derivative) and flufenoxuron |
| Quantified Difference | Faster mortality and superior control efficacy on 2nd and 4th instars |
| Conditions | Field-laboratory bioassays on Spodoptera littoralis |
Procuring this specific hexafluoropropoxy aniline is essential for synthesizing active ingredients capable of overcoming resistance profiles that defeat older trifluoromethoxy-based analogs.
In modern industrial synthesis, 2,5-dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline demonstrates excellent processability when converted to its corresponding isocyanate. Utilizing triphosgene under optimized conditions in dichloromethane, this aniline reacts cleanly to form the intermediate, which is subsequently coupled with 2,6-difluorobenzamide. Patent data indicates that this specific coupling route achieves exceptional yields of 97.6% and a final product purity of 99.5%, avoiding the need for strong acids or heavy metal reducing agents required in older synthetic pathways [1].
| Evidence Dimension | Synthesis Yield and Purity |
| Target Compound Data | 97.6% yield, 99.5% purity |
| Comparator Or Baseline | Traditional multi-step routes with fuming nitric acid |
| Quantified Difference | >97% yield with >99% purity vs complex traditional routes with difficult post-treatment |
| Conditions | Reaction with triphosgene in dichloromethane, followed by coupling with 2,6-difluorobenzamide at 50 °C |
The high reactivity and stability of this aniline in optimized coupling reactions ensure cost-effective, high-purity industrial scale-up.
The primary procurement driver for this specific aniline is its contribution to the extreme lipophilicity of the final active ingredient. The inclusion of the bulky hexafluoropropoxy group elevates the lipophilicity of the resulting BPU (Log Kow > 5), allowing it to accumulate in animal adipose tissue and release slowly over time. This specific pharmacokinetic depot effect is essential for once-a-month veterinary dosing against fleas, a property that shorter-chain or non-fluorinated BPU derivatives cannot replicate [1].
| Evidence Dimension | Adipose tissue accumulation (Pharmacokinetic depot effect) |
| Target Compound Data | Hexafluoropropoxy derivative enables slow systemic release (Log Kow > 5) |
| Comparator Or Baseline | Shorter-chain or non-fluorinated BPU derivatives |
| Quantified Difference | Sustained therapeutic blood levels for prolonged (e.g., 30-day) veterinary dosing |
| Conditions | Systemic administration in veterinary flea control |
Buyers formulating long-acting veterinary antiparasitics must use this exact precursor to achieve the required adipose depot effect.
Used as the core intermediate for manufacturing systemic, long-acting insect growth regulators (like lufenuron) for flea control in companion animals, where the hexafluoropropoxy group drives the required adipose tissue accumulation [1].
Procured for the synthesis of benzoylphenylurea insecticides targeting lepidopteran and coleopteran pests, particularly in regions where pests like Spodoptera littoralis have developed resistance to older BPUs [2].
Utilized in agrochemical R&D as a highly lipophilic, sterically demanding B-ring building block to explore new structure-activity relationships (SAR) and overcome existing pest resistance mechanisms [1].
Irritant;Environmental Hazard